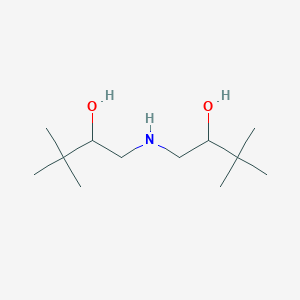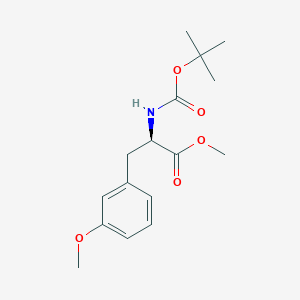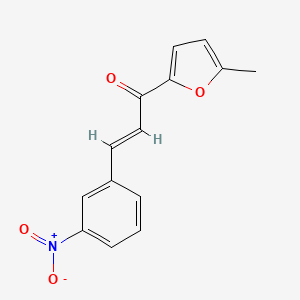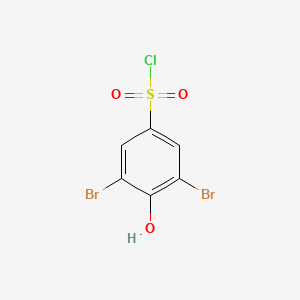
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol
説明
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol (HMDB) is an important organic compound that is widely used in the laboratory for a variety of purposes. HMDB is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is widely used in scientific research for a variety of purposes. It is commonly used as a starting material for the synthesis of other compounds, such as drugs and other organic molecules. 1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is also used in the study of biochemical and physiological processes, as it can be used to measure the activity of enzymes and other proteins. In addition, 1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is used in laboratory experiments to study the effects of drugs and other compounds on cellular processes.
作用機序
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is an organic compound that has a variety of biochemical and physiological effects. It is believed to interact with proteins and enzymes in the body, resulting in a variety of effects. For example, 1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is believed to inhibit the activity of certain enzymes, resulting in a decrease in the production of certain metabolites. In addition, 1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is believed to interact with receptors on the surface of cells, resulting in changes in the expression of certain genes.
Biochemical and Physiological Effects
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have anti-microbial, anti-viral, and anti-fungal properties. In addition, 1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol has been shown to have neuroprotective effects, as well as effects on the cardiovascular system.
実験室実験の利点と制限
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a relatively stable compound, which makes it ideal for use in a variety of laboratory experiments. However, 1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is also a relatively reactive compound, and it can react with other compounds in the laboratory, which can lead to unwanted side reactions.
将来の方向性
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol has a wide range of potential applications in scientific research, and there is still much to be learned about its biochemical and physiological effects. Future research could focus on its potential uses in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, further research could focus on its potential effects on the cardiovascular system, as well as its potential uses in the development of new drugs and other compounds. Finally, research could focus on its potential applications in the development of new synthetic methods and the synthesis of new compounds.
合成法
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is synthesized by a process known as a Grignard reaction, which involves the combination of an alkyl halide and an organomagnesium compound. The Grignard reaction produces a carbanion, which is then reacted with an aldehyde or ketone to form the desired product. This reaction is often carried out in the presence of a base, such as sodium hydroxide, to drive the reaction to completion. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
特性
IUPAC Name |
1-[(2-hydroxy-3,3-dimethylbutyl)amino]-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2/c1-11(2,3)9(14)7-13-8-10(15)12(4,5)6/h9-10,13-15H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIHIUVFDYVHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNCC(C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287832 | |
| Record name | 1,1′-Iminobis[3,3-dimethyl-2-butanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol | |
CAS RN |
1044764-17-1 | |
| Record name | 1,1′-Iminobis[3,3-dimethyl-2-butanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044764-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Iminobis[3,3-dimethyl-2-butanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)









![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)
